Ethyl 2-(9-anthryl)-2-oxoacetate
Description
Contextualization of the Anthracene (B1667546) Moiety within Contemporary Organic Chemistry Research
Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings, has garnered significant attention in modern organic chemistry. frontiersin.orgbeilstein-journals.orgnumberanalytics.com Its extended π-conjugated system imparts unique photophysical and electronic properties, making it a valuable building block for advanced materials. frontiersin.orgbeilstein-journals.org Researchers are actively exploring anthracene derivatives for a wide array of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), solar cells, and fluorescent probes. beilstein-journals.orgrroij.com The planarity of the anthracene core allows for effective π-π stacking, which is crucial for charge transport in organic electronic devices. frontiersin.org Furthermore, the ability to functionalize the anthracene scaffold at various positions enables the fine-tuning of its electronic and optical properties. frontiersin.orgmdpi.com
Significance of Alpha-Keto Esters as Versatile Intermediates in Advanced Organic Synthesis
Alpha-keto esters are a class of organic compounds characterized by a ketone group adjacent to an ester functionality. mdpi.comnih.gov This unique structural arrangement makes them highly versatile intermediates in organic synthesis. mdpi.comnih.gov The two carbonyl groups provide multiple reaction sites for nucleophilic attack and other transformations. mdpi.com Alpha-keto esters can participate in a variety of reactions, including reductions to form α-hydroxy esters, aminations to produce α-amino esters, and various carbon-carbon bond-forming reactions. nih.govorganic-chemistry.org Their utility extends to the synthesis of complex molecules, including pharmaceuticals and natural products. mdpi.com The development of new synthetic methods for accessing and utilizing α-keto esters remains an active area of research. mdpi.comorganic-chemistry.org
Rationale for Investigating Ethyl 2-(9-anthryl)-2-oxoacetate as a Multifunctional Organic Compound
This compound combines the key features of both an anthracene derivative and an α-keto ester, making it a compound of significant interest. The anthracene moiety is expected to confer distinct photophysical and electronic properties, while the α-keto ester group provides a handle for a variety of chemical transformations. This combination suggests that this compound could serve as a multifunctional building block in the synthesis of novel organic materials and biologically active molecules. The investigation into its properties and reactivity is driven by the potential to harness the synergistic effects of these two important functional groups.
Scope and Organization of the Academic Research Outline
This article provides a detailed examination of the chemical compound this compound. The subsequent sections will delve into its synthesis, physical and chemical properties, and spectroscopic characterization. The applications of this compound in various fields will also be explored, supported by relevant data and research findings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-anthracen-9-yl-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-2-21-18(20)17(19)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSGHOZZHPACLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292415 | |
| Record name | ethyl 2-(9-anthryl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160727-68-4 | |
| Record name | ethyl 2-(9-anthryl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 9 Anthryl 2 Oxoacetate and Precursor Structures
Direct Synthetic Approaches to Ethyl 2-(9-anthryl)-2-oxoacetate
Direct approaches focus on introducing the ethyl-2-oxoacetate group onto a pre-existing anthracene (B1667546) ring. These methods are often efficient as they build upon a readily available starting material.
Condensation reactions are a foundational strategy for forming carbon-carbon bonds. The Knoevenagel condensation, for instance, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. In the context of this compound synthesis, 9-anthraldehyde (B167246) can be condensed with ethyl oxalate (B1200264) in the presence of a base. smolecule.com While specific yields for this exact transformation are not extensively reported in the provided results, the Knoevenagel condensation is a known method for producing related compounds. For example, the reaction of 9-anthraldehyde with ethyl cyanoacetate, catalyzed by ZIF-8, has been reported, though with modest yields due to the steric bulk of the anthracene moiety.
Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic rings. organic-chemistry.org The reaction of anthracene with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, can directly yield this compound. smolecule.com The acylation of anthracene with oxalyl chloride has been studied, leading to 1,2-aceanthrylenedione, demonstrating the feasibility of this type of transformation on the anthracene core. researchgate.net The choice of solvent can significantly influence the regioselectivity of Friedel-Crafts reactions on anthracene. researchgate.net
Modern cross-coupling reactions offer powerful alternatives. While direct platinum-catalyzed C-H acylation of anthracene to form alpha-keto esters is not explicitly detailed in the search results, the field of transition metal-catalyzed C-H functionalization is rapidly advancing. Palladium-catalyzed reactions, for example, have been extensively used for the synthesis of anthracene derivatives through various C-H activation strategies. beilstein-journals.orgnih.gov
Oxidative methods provide another avenue to the desired alpha-keto ester. While copper-catalyzed aerobic oxidation for the direct synthesis of this compound is not specifically described, copper catalysis is prominent in the synthesis of anthracene derivatives. beilstein-journals.orgnih.gov Iodine-mediated methods have emerged for the synthesis of α-keto esters from various precursors. For instance, iodine can promote the aerobic oxidation of α-cyano-δ-keto esters to α,δ-dicarbonyl esters. organic-chemistry.org Additionally, iodine has been used to mediate the synthesis of α-keto thioamides from aryl methyl ketones, showcasing its utility in functionalizing the alpha position of a carbonyl group. researchgate.net Hypervalent iodine reagents have also been employed in the synthesis of α-tosyloxy ketones from enol esters, which can be precursors to α-keto esters. acs.orgrsc.org
General Synthetic Strategies for Anthracene Derivatives Applicable to the Compound's Core
Building the anthracene framework itself is a powerful strategy, particularly for accessing highly substituted derivatives.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. Anthracene itself can act as a diene in Diels-Alder reactions, typically reacting with dienophiles like maleic anhydride. mnstate.edumcpherson.edutruman.eduzbaqchem.comscribd.com While this reaction demonstrates the reactivity of the anthracene core, it is more commonly used for the functionalization of the central ring rather than the construction of the anthracene skeleton itself.
A more direct route to the anthracene core is the [2+2+2] cyclotrimerization of alkynes. This powerful reaction, often catalyzed by transition metals like cobalt or nickel, can assemble the tricyclic anthracene system in a single step from appropriate diyne and alkyne precursors. beilstein-journals.orgnih.govfrontiersin.orgnih.govresearchgate.netacs.orgbeilstein-journals.orguwindsor.caacs.org This method offers a high degree of flexibility in introducing substituents onto the anthracene framework.
Transition metals play a pivotal role in modern organic synthesis, enabling the construction of complex aromatic systems like anthracene through a variety of cross-coupling and annulation reactions.
Palladium: Palladium catalysts are widely used for the synthesis of substituted anthracenes. beilstein-journals.orgnih.govnih.govrsc.org Methods include tandem C-H activation/bis-cyclization reactions of propargylic carbonates with terminal alkynes and one-pot syntheses from o-tolualdehyde and aryl iodides. beilstein-journals.orgnih.gov Suzuki-Miyaura coupling, a palladium-catalyzed reaction, has been used to synthesize 1,8-diarylanthracenes from 1,8-dichloroanthracene. beilstein-journals.orgbeilstein-journals.org
Rhodium: Rhodium catalysts are effective for the oxidative coupling of arylboronic acids with alkynes to produce substituted anthracenes. beilstein-journals.orgnih.govfrontiersin.orgacs.org For instance, 2-naphthylboronic acids can be coupled with internal alkynes in the presence of a rhodium catalyst and a copper oxidant to yield tetrasubstituted anthracene derivatives. nih.govacs.org
Zinc: Zinc-based reagents and catalysts have also found application in anthracene synthesis. Zinc bromide supported on silica (B1680970) gel can catalyze the Friedel-Crafts alkylation of arenes with aromatic aldehydes to produce 9,10-diarylanthracenes. nih.govbeilstein-journals.orgnih.gov A cobalt/zinc system has been used to catalyze the [2+2+2] alkyne-cyclotrimerization for the synthesis of substituted anthracenes. beilstein-journals.orgbeilstein-journals.org Furthermore, zinc iodide has been employed to catalyze Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization to afford anthraquinone (B42736) derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov
Copper: Copper catalysts are frequently used in conjunction with other transition metals, such as rhodium, as oxidants in the synthesis of anthracene derivatives. beilstein-journals.orgnih.govacs.org
The following table summarizes the key synthetic strategies discussed:
| Synthetic Strategy | Specific Method | Catalyst/Reagent Example | Applicability | Reference(s) |
| Direct Approaches | Knoevenagel Condensation | Base | Formation of the α-keto ester moiety | smolecule.com |
| Friedel-Crafts Acylation | AlCl₃ | Direct acylation of anthracene | smolecule.comorganic-chemistry.orgresearchgate.netresearchgate.net | |
| Oxidative Methods | Iodine, Hypervalent Iodine Reagents | Formation of the α-keto ester moiety | organic-chemistry.orgresearchgate.netacs.orgrsc.org | |
| Anthracene Core Construction | Diels-Alder Reaction | Heat or Lewis Acid | Functionalization of anthracene | mnstate.edumcpherson.edutruman.eduzbaqchem.comscribd.com |
| [2+2+2] Cyclotrimerization | Co, Ni, Zn | Construction of the anthracene scaffold | beilstein-journals.orgnih.govfrontiersin.orgnih.govresearchgate.netacs.orgbeilstein-journals.orguwindsor.caacs.org | |
| Transition Metal Catalysis | Pd, Rh, Zn, Cu | Construction and functionalization of the anthracene scaffold | beilstein-journals.orgnih.govnih.govfrontiersin.orgbeilstein-journals.orgnih.govrsc.orgacs.orgnih.gov |
Reductive Transformations of Anthraquinone Precursors
The synthesis of 9-substituted anthracenes frequently commences with the corresponding anthraquinone derivative. This strategy is advantageous as the 9- and 10-positions of the anthracene nucleus are initially protected as a quinone, thereby directing any preliminary substitutions to the outer rings. The core of this approach lies in the efficient reduction of the anthraquinone carbonyls to regenerate the anthracene aromatic system.
A variety of reducing agents have been successfully employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. Classical methods involve the use of reducing metals in acidic or basic media. For instance, zinc powder in the presence of pyridine (B92270) or sodium hydroxide (B78521) is a well-documented system for the reduction of anthraquinones to their corresponding anthracenes.
More potent reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH), are also effective. However, their high reactivity necessitates careful control of reaction conditions to avoid over-reduction of the aromatic system or reaction with other sensitive functional groups. A mixture of hydriodic acid, phosphorus, and iodine represents another powerful system for the reduction of anthraquinones to 9,10-dihydroanthracenes, which can then be aromatized to the desired anthracene.
A general scheme for this reductive approach is presented below:
Scheme 1: General Reduction of an Anthraquinone Precursor
Photochemical Pathways and Mechanistic Investigations
The anthracene unit in this compound is a well-known photoactive motif. Upon absorption of UV radiation, the molecule is promoted to an excited state, unlocking a variety of photochemical reactions.
While specific studies on the photo-induced decarboxylation of this compound are not extensively documented, the behavior of α-keto esters under irradiation suggests potential fragmentation pathways. chimia.ch Norrish Type I and Type II reactions are primary photochemical processes for ketones and aldehydes. wikipedia.org
A Norrish Type I reaction involves the homolytic cleavage of the bond alpha to the carbonyl group. In the case of this compound, this would lead to the formation of an anthroyl radical and an ethoxycarbonyl radical. The anthroyl radical could subsequently lose carbon monoxide to form a 9-anthryl radical. These highly reactive radical species can then engage in a variety of secondary reactions, such as recombination or hydrogen abstraction from the solvent.
A Norrish Type II reaction, which is common for α-ketoesters, involves intramolecular hydrogen abstraction. chimia.ch This process typically requires a γ-hydrogen, which is not present in the immediate structure of this compound. However, in the presence of suitable hydrogen-donating substrates, intermolecular hydrogen abstraction can occur. Photoirradiation of 2-oxoacetates with UV-A light can proceed via an intramolecular hydrogen abstraction of the triplet state in a Norrish type II pathway to form carbonyl compounds and carbon monoxide or dioxide. chimia.ch
The photolysis of aryl keto esters can lead to the formation of various products depending on the reaction conditions, particularly the presence of oxygen. In the absence of oxygen, products consistent with a Norrish Type II-like mechanism are often observed. In the presence of oxygen, the reaction can be more complex, potentially involving peroxy intermediates. chimia.ch
One of the most characteristic photochemical reactions of anthracene and its derivatives is the [4+4] photocycloaddition. This reaction involves the dimerization of two anthracene molecules upon exposure to UV light, leading to the formation of a cycloadduct. For 9-substituted anthracenes, this dimerization can result in head-to-head or head-to-tail isomers. The regioselectivity of this reaction is often influenced by the nature of the substituent at the 9-position.
While direct studies on the photodimerization of this compound are limited, the behavior of other 9-substituted anthracenes provides valuable insight. The steric and electronic properties of the 2-oxoacetate group are expected to play a significant role in the kinetics and stereochemical outcome of the dimerization process. The bulky nature of the substituent may influence the preferred orientation of the approaching anthracene molecules.
The excited state of α-keto esters can participate in carbon-carbon bond-forming reactions. These reactions often proceed through radical intermediates generated via photochemical processes. One area of significant interest is the use of photoexcited ketones for C-H activation. The excited carbonyl group can abstract a hydrogen atom from a suitable substrate, initiating a sequence of reactions that results in the formation of a new C-C bond.
Platinum-catalyzed selective C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate provides an efficient way of introducing an α-keto ester functional group. nih.gov While this is a synthetic method, it highlights the reactivity of precursors to α-keto esters in C-H functionalization contexts. More directly, palladium-catalyzed β-arylation of α-keto esters has been demonstrated, showcasing the ability of the keto-ester moiety to direct C-H functionalization at the β-position of the ester's alkyl group.
The anthracene moiety and the α-keto ester group can both play roles in triplet sensitization and photoredox catalysis. A triplet sensitizer (B1316253) is a molecule that, upon excitation, can transfer its triplet energy to another molecule, thereby promoting the second molecule to its triplet state. Anthracene derivatives are well-known triplet sensitizers. The triplet energy of the sensitizer is a crucial factor in determining the efficiency of this energy transfer.
In the context of photoredox catalysis, the excited state of a photocatalyst can engage in single-electron transfer (SET) with a substrate, generating radical ions that can undergo further reactions. Both the anthracene and α-keto ester moieties have redox potentials that could allow them to participate in such processes. For instance, the excited state of an anthracene derivative could be either oxidized or reduced, depending on the nature of the other reactants. Similarly, α-keto esters can be reduced to generate radical anions.
While specific studies detailing the use of this compound as a triplet sensitizer or a photoredox catalyst are not prevalent, the known properties of its constituent functional groups suggest its potential in these applications.
Electrophilic and Nucleophilic Characteristics of the Alpha-Keto Ester Group
The α-keto ester functionality in this compound is characterized by two adjacent carbonyl groups, which are highly electrophilic centers. This makes the molecule susceptible to attack by a wide range of nucleophiles.
The carbonyl carbons of the α-keto ester group are prime targets for nucleophilic addition reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.
Aldol and Mannich Reactions: While the α-keto ester itself does not possess enolizable protons for self-condensation, it can act as an electrophilic partner in crossed Aldol and Mannich-type reactions. In a crossed Aldol reaction, an enolate generated from another carbonyl compound can add to one of the carbonyls of the α-keto ester. Similarly, in a Mannich reaction, a pre-formed Mannich base or an iminium ion can act as the electrophile, or the α-keto ester can react with an amine and a carbonyl compound that can form an enol.
Organometallic Reagent Additions: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily add to carbonyl groups. The reaction of this compound with such reagents would be expected to proceed via nucleophilic attack at one or both of the carbonyl carbons. The regioselectivity of the addition would likely be influenced by steric factors, with the less hindered carbonyl group being the preferred site of attack. The initial addition product would be a tertiary alcohol.
The table below summarizes the expected products from the reaction of this compound with various nucleophiles in carbonyl addition reactions.
| Nucleophile/Reaction Type | Expected Product |
| Enolate (Aldol Reaction) | β-Hydroxy-α-keto ester derivative |
| Iminium ion (Mannich Reaction) | β-Amino-α-keto ester derivative |
| Grignard Reagent (e.g., CH₃MgBr) | Tertiary alcohol derivative |
Intramolecular and Intermolecular Interactions Involving the Anthracene Core
The large, electron-rich anthracene ring system dictates a significant portion of the molecule's reactivity, particularly in oxidation, substitution, and radical-mediated processes.
The anthracene moiety is susceptible to oxidation through several pathways. A common reaction involves oxidation across the central ring (C9 and C10) to yield an anthraquinone derivative. wikipedia.orgnumberanalytics.com Another major pathway, particularly under photochemical conditions in the presence of oxygen, is a [4+2] cycloaddition with singlet oxygen to form a 9,10-endoperoxide. nih.govmdpi.com The nature of the substituent at the 9-position significantly influences the reactivity and outcome of these oxidations. nih.gov
For this compound, the presence of the electron-withdrawing oxoacetate group at the 9-position deactivates the aromatic system. While oxidation to an anthraquinone structure is a possibility, it would necessitate the cleavage of the C-C bond between the ring and the side chain. The formation of an endoperoxide via photo-oxidation remains a plausible pathway. Additionally, oxidation of some anthracene derivatives is known to proceed through the formation of a stable radical cation as an intermediate. rroij.com
Electrophilic aromatic substitution (EAS) on unsubstituted anthracene preferentially occurs at the highly reactive 9 and 10 positions. wikipedia.org In this compound, the 9-position is blocked. The substituent at this position is an acyl group, which is strongly electron-withdrawing and thus deactivates the entire aromatic system towards electrophilic attack. masterorganicchemistry.com
In general, deactivating groups direct incoming electrophiles to positions that are least destabilized. For the anthracene system, this means substitution will likely occur on one of the terminal rings rather than the already substituted and deactivated central ring. While specific regioselectivity for 9-acylanthracenes requires detailed study, the general principle of EAS on deactivated polycyclic aromatic hydrocarbons suggests that substitution is possible under forcing conditions, leading to functionalization of the terminal rings. nih.gov
The extended π-system of the anthracene core makes this compound a candidate for participation in radical reactions and electron transfer (ET) processes. Anthracene itself can be reduced by alkali metals to form a deeply colored radical anion, a classic example of an ET process. wikipedia.org Conversely, one-electron oxidation can lead to a corresponding radical cation. rroij.com
Furthermore, many photochemical reactions of anthracene, such as the characteristic [4+4] photodimerization to form dianthracene, proceed via radical intermediates. mdpi.com The anthracene moiety can also act as a photosensitizer, initiating chemical reactions through energy or electron transfer upon absorption of light. nih.gov The presence of the 9-anthryl group in the title compound imparts the potential for such photophysical and radical-mediated reactivity.
Synergistic Reactivity Between Anthracene and Alpha-Keto Ester Substructures
The reactivity of this compound is not merely the sum of its parts but a result of the synergistic interplay between the anthracene and α-keto ester functionalities.
Electronic Influence: The electron-withdrawing α-keto ester group at position 9 modifies the electronic properties of the anthracene core. It deactivates the ring system towards electrophilic attack and alters the regioselectivity, directing potential substitutions away from the central ring. This electronic pull also influences the oxidation potential of the anthracene moiety.
Steric Control: The bulky and rigid anthracene group exerts significant steric hindrance around the α-keto ester moiety. This steric bulk can influence the approach of nucleophiles, potentially leading to higher diastereoselectivity in reactions such as the Henry reaction compared to an analogous compound with a smaller substituent.
Combined Functionality: The two substructures provide complementary reactive sites. The α-keto ester allows for the construction of complex side chains via nucleophilic additions and C-C bond formations (e.g., Henry reaction). buchler-gmbh.com The anthracene core offers pathways for functionalization through reactions on the aromatic ring or photochemical processes, enabling the synthesis of diverse and complex molecular architectures. smolecule.com This dual reactivity makes the compound a versatile building block in organic synthesis.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Anthraquinone |
| 9,10-Endoperoxide |
| 2-Substituted Ethyl 2-oxoacetate |
| Nitromethane |
| 2-Substituted Ethyl (S)-2-hydroxy-3-nitro-propanoate |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of Ethyl 2-(9-anthryl)-2-oxoacetate.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the anthracene (B1667546) ring, the ethyl group (a quartet and a triplet), and potentially a singlet for the proton alpha to the carbonyls, although its presence and chemical shift would be influenced by keto-enol tautomerism. |
| ¹³C NMR | Resonances for the carbon atoms of the anthracene ring, the two carbonyl carbons of the keto-ester group, and the carbons of the ethyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the ketone and the ester, typically in the region of 1680-1750 cm⁻¹. Also, bands corresponding to the aromatic C-H and C=C bonds of the anthracene moiety. |
| UV-Vis Spectroscopy | Absorption bands in the ultraviolet and visible regions, characteristic of the extended π-system of the anthracene chromophore. numberanalytics.com |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (278.3 g/mol ), along with fragmentation patterns that can help to elucidate the structure. |
Table 2: Expected Spectroscopic Data for this compound.
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analysis for Proton and Carbon Connectivity
The ¹H and ¹³C NMR spectra of Ethyl 2-(9-anthryl)-2-oxoacetate provide a foundational map of its molecular structure. While specific experimental data for this exact molecule is not widely published, the expected chemical shifts can be accurately predicted based on the analysis of structurally similar aryl ketoesters. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl ester and the anthracene (B1667546) core. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom, likely in the range of δ 4.0-4.5 ppm, and a triplet for the terminal methyl protons (-CH₃) around δ 1.2-1.5 ppm. The aromatic protons of the anthracene ring will appear in the downfield region, typically between δ 7.5 and 8.5 ppm, with complex splitting patterns due to proton-proton coupling. The proton at the C10 position is often the most deshielded and may appear as a distinct singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbonyl carbons are the most downfield, with the ketone carbonyl expected around δ 190-195 ppm and the ester carbonyl in the δ 160-170 ppm region. The sp²-hybridized carbons of the anthracene ring will produce a cluster of signals between δ 120 and 140 ppm. The methylene carbon of the ethyl group is expected around δ 60-65 ppm, while the methyl carbon will resonate upfield at approximately δ 14-15 ppm.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Anthracene-H | 7.5 - 8.5 | 120 - 140 |
| -O-CH₂-CH₃ | 4.0 - 4.5 (quartet) | 60 - 65 |
| -O-CH₂-CH₃ | 1.2 - 1.5 (triplet) | 14 - 15 |
| Ketone C=O | - | 190 - 195 |
| Ester C=O | - | 160 - 170 |
Advanced 2D NMR Techniques for Complex Structure Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. youtube.comlibretexts.orgcsbsju.edu
COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, this would be most evident in the coupling between the methylene and methyl protons of the ethyl group, as well as among the protons on the anthracene ring system.
HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the ethyl group and the anthracene ring to their corresponding carbon atoms.
HMBC: The HMBC spectrum is crucial for identifying long-range (two- or three-bond) correlations between protons and carbons. youtube.com For instance, a correlation would be expected between the methylene protons of the ethyl group and the ester carbonyl carbon. Additionally, correlations between the protons on the anthracene ring and the ketone carbonyl carbon would firmly establish the connection of the oxoacetate moiety to the 9-position of the anthracene core.
Determination of Absolute Configuration using Chiral Derivatizing Agents (e.g., β-keto-anthracene adducts)
This compound can serve as a chiral derivatizing agent. When reacted with a chiral alcohol or amine of unknown stereochemistry, it forms diastereomers. Due to the different spatial arrangements of the groups in these diastereomers, the protons in their respective ¹H NMR spectra will experience different magnetic environments, leading to distinct chemical shifts. By analyzing the differences in these chemical shifts (the "Mosher method" or variations thereof), the absolute configuration of the original chiral alcohol or amine can be determined. The bulky and magnetically anisotropic anthracene group is particularly effective in inducing significant chemical shift differences, facilitating this analysis.
Infrared (IR) Spectroscopy for Vibrational Fingerprints and Functional Group Confirmation
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" and confirming the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands. The most prominent of these would be the strong C=O stretching vibrations for the ketone and the ester functionalities. Due to conjugation with the anthracene ring, the ketone C=O stretch is expected at a slightly lower wavenumber than a typical aliphatic ketone. Aromatic C-H stretching and bending vibrations, as well as C-O stretching bands, will also be present.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 3000 - 2850 | Stretching |
| Ketone C=O | 1680 - 1660 | Stretching |
| Ester C=O | 1740 - 1720 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| C-O (Ester) | 1300 - 1000 | Stretching |
| Aromatic C-H | 900 - 675 | Out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The anthracene moiety in this compound is a strong chromophore, and as such, the compound is expected to exhibit characteristic absorption bands in the UV region. rsc.org The spectrum will likely show multiple bands corresponding to π-π* transitions within the conjugated anthracene ring system. The presence of the α-keto-ester group in conjugation with the anthracene ring may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted anthracene. The fine vibrational structure often seen in the UV spectrum of anthracene may be less resolved due to the substitution and the presence of the polar carbonyl groups.
| Transition | Approximate λmax (nm) |
|---|---|
| π-π* (Anthracene) | ~250-260 |
| π-π* (Anthracene) | ~340-380 (structured) |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (C₁₈H₁₄O₃), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (278.31 g/mol ). smolecule.com
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern in the mass spectrum would likely involve characteristic losses of functional groups. Common fragmentation pathways would include:
Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment ion at m/z [M - 45]⁺.
Loss of the ethyl group (-CH₂CH₃): Resulting in a fragment ion at m/z [M - 29]⁺.
Cleavage of the C-C bond between the carbonyls: This could lead to the formation of an acylium ion corresponding to the anthroyl group [C₁₄H₉CO]⁺ (m/z 205).
Loss of carbon monoxide (CO): From the ketone or ester group.
| m/z | Possible Fragment |
|---|---|
| 278 | [C₁₈H₁₄O₃]⁺ (Molecular Ion) |
| 233 | [M - OCH₂CH₃]⁺ |
| 205 | [C₁₄H₉CO]⁺ |
| 177 | [C₁₄H₉]⁺ (Anthracenyl cation) |
Integration of Spectroscopic Data for Comprehensive Structural Characterization
Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this compound (CAS No. 160727-68-4) is not publicly available in citable format. While the compound is listed in chemical supplier catalogs and databases like PubChem, detailed, peer-reviewed characterization data remains elusive. nih.gov
The structural elucidation of this compound would typically rely on a combination of spectroscopic methods. Each technique provides unique information that, when integrated, confirms the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy would be pivotal.
¹H NMR would confirm the presence of the ethyl group, likely showing a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-), with their characteristic chemical shifts and coupling patterns. The nine protons on the anthracene ring would appear as a complex series of multiplets in the aromatic region of the spectrum.
¹³C NMR would identify all 18 carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbons of the ketone and the ester, the carbons of the ethoxy group, and the 14 carbons of the anthracene moiety. The chemical shifts of the carbonyl carbons would be particularly indicative of the α-keto-ester functional group.
Infrared (IR) Spectroscopy would identify the key functional groups. Strong absorption bands are expected for the two carbonyl (C=O) groups. The ester carbonyl and the ketone carbonyl would likely have distinct, sharp peaks in the region of 1680-1750 cm⁻¹. Additionally, C-O stretching for the ester and characteristic C-H and C=C stretching for the aromatic anthracene ring would be present.
Mass Spectrometry (MS) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₈H₁₄O₃. nih.gov The calculated monoisotopic mass is 278.0943 Da. nih.gov The fragmentation pattern observed in the mass spectrum would offer further structural proof, likely showing the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group.
Without access to the actual spectra, detailed data tables and an in-depth analysis of the integrated data cannot be provided. The synthesis and full characterization of this compound would typically be published in a peer-reviewed scientific journal, but such a publication was not identified during the search.
Computational Chemistry Investigations of Structure, Reactivity, and Properties
Theoretical Methodologies for Organic Systems
The study of organic molecules such as Ethyl 2-(9-anthryl)-2-oxoacetate relies on a variety of computational techniques, each with its own balance of accuracy and computational cost. dtic.milresearchgate.net These methods can be broadly categorized into quantum mechanical and molecular mechanics approaches.
Quantum mechanical methods are founded on the principles of quantum mechanics, providing a fundamental description of a molecule's electronic structure. dtic.milnumberanalytics.com
Ab Initio Methods: The term ab initio, meaning "from the beginning," signifies that these calculations are based on first principles without reliance on empirical parameters. dtic.milnumberanalytics.com The Hartree-Fock (HF) method is a foundational ab initio approach, but more accurate results are often obtained using post-HF methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), which better account for electron correlation. numberanalytics.com While highly accurate, these methods are computationally intensive, limiting their application to smaller molecules. dtic.milresearchgate.net
Density Functional Theory (DFT): DFT has become a workhorse in computational organic chemistry due to its excellent balance of accuracy and efficiency. numberanalytics.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density. researchgate.net A wide variety of functionals, such as the popular B3LYP hybrid functional, have been developed to approximate the exchange-correlation energy, which is the key component of the calculation. researchgate.net DFT methods have proven effective for studying the geometry, electronic properties, and reactivity of polycyclic aromatic hydrocarbons like anthracene (B1667546) and their derivatives. researchgate.netacs.org For instance, DFT calculations can accurately predict ionization potentials, electron affinities, and HOMO-LUMO energy gaps for these systems. researchgate.net
The choice of method and basis set is crucial for obtaining reliable results. Larger basis sets, like 6-311++G(d,p), provide more flexibility for describing the distribution of electrons and are often necessary for accurate property prediction. researchgate.netmdpi.com
For very large molecular systems or for simulating molecular dynamics over longer timescales, purely quantum mechanical methods can be prohibitively expensive. nih.gov
Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms held together by springs, using classical physics to calculate the potential energy of the system. nih.gov These "force fields" are parameterized based on experimental or high-level QM data. While much faster than QM methods, they cannot describe electronic phenomena like bond breaking or formation.
Hybrid QM/MM Simulations: To bridge this gap, hybrid QM/MM methods offer a powerful compromise. In this approach, the chemically active part of a large system (e.g., the reacting center of an enzyme or a solute molecule like this compound) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or a protein scaffold) is described using a more efficient MM force field. nih.govacs.org This allows for the accurate study of reactions and properties in a complex, realistic environment. Molecular dynamics (MD) simulations using these hybrid models can reveal how intermolecular interactions, such as those in a solvent, influence the behavior and stability of the molecule. acs.org
Elucidation of Reaction Mechanisms and Potential Energy Surfaces
Computational methods are instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates, transition states, and the energy barriers that govern reaction rates. numberanalytics.comresearchgate.net
For anthracene derivatives, common reactions include electrophilic substitution at the 9- and 10-positions, cycloadditions, and oxidation. numberanalytics.commdpi.comnih.gov The α-keto ester group in this compound introduces additional reactivity, including potential keto-enol tautomerism, reduction of the carbonyl group, and various condensation reactions. researchgate.netacs.org
QM calculations, particularly with DFT, can be used to:
Investigate Reaction Intermediates: The structures and energies of transient species can be calculated to understand the step-by-step mechanism of a reaction. numberanalytics.com
Calculate Activation Barriers: The energy difference between reactants and the transition state determines the reaction rate. Computational modeling can predict these barriers, offering insights into reaction feasibility and kinetics. numberanalytics.comresearchgate.net For example, studies on keto-enol tautomerism show that activation barriers can be significantly lowered by the presence of solvent molecules acting as catalysts. researchgate.net
Analyze Reaction Pathways: For complex reactions with multiple possible outcomes, computational analysis can help determine the most favorable pathway. This is crucial for understanding selectivity in organic synthesis.
Table 1: Representative Applications of Computational Methods in Reaction Mechanism Studies
| Application Area | Computational Method | Key Insights Provided | Reference |
| Keto-Enol Tautomerism | DFT (e.g., B3LYP, M06-2X) | Calculation of activation barriers, effect of solvent molecules on reaction pathway. | researchgate.net |
| Diels-Alder Reactions | Ab Initio (e.g., MP2), DFT | Identification of transition state structures, calculation of reaction energy profiles. | numberanalytics.com |
| Electrophilic Substitution | DFT | Analysis of electron density to predict reactive sites (e.g., 9,10-positions of anthracene). | numberanalytics.com |
| Redox Cycling Catalysis | DFT | Elucidation of catalytic cycles involving different oxidation states of a catalyst. | acs.org |
Prediction and Rationalization of Spectroscopic Signatures
Computational chemistry allows for the prediction of various spectroscopic properties, which is essential for identifying and characterizing compounds like this compound. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net
UV-Vis Spectra: The characteristic absorption of anthracene derivatives in the UV-Vis spectrum arises from π-π* transitions within the fused aromatic ring system. numberanalytics.comnih.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions help in assigning the experimental peaks to specific electronic transitions. mdpi.com For anthracene, the characteristic absorption is around 380 nm. numberanalytics.com
NMR Spectra: While not explicitly detailed in the provided context, QM methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, aiding in the complete structural elucidation of complex organic molecules.
Infrared (IR) Spectra: Calculations can predict vibrational frequencies, which correspond to peaks in an IR spectrum. This is useful for identifying functional groups, such as the carbonyl (C=O) groups in the keto-ester moiety of the target compound.
By correlating predicted spectra with experimental data, researchers can confirm molecular structures and gain a deeper understanding of the electronic transitions that give rise to the observed optical properties. mdpi.comnih.gov
Structure-Reactivity Relationship Analysis and Electronic Structure Studies
The electronic structure of a molecule dictates its reactivity. Computational analysis provides quantitative measures to understand and predict chemical behavior. researchgate.netnih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. researchgate.netmdpi.com
The HOMO energy is related to the ionization potential and indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests greater electron-donating character.
The LUMO energy is related to the electron affinity and indicates the ability of a molecule to accept electrons. A lower LUMO energy suggests greater electron-accepting character.
The HOMO-LUMO gap (Egap) is a crucial indicator of chemical stability and electronic excitation energy. acs.orgnih.gov A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in the absorption spectrum. mdpi.com
Studies on anthracene derivatives show that substituents can significantly tune the HOMO and LUMO energy levels. researchgate.netmdpi.comresearchgate.net Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level. researchgate.netnih.gov The oxoacetate group in this compound is electron-withdrawing, which would be expected to lower the LUMO energy and influence the compound's electronic properties.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This provides a clear picture of where a molecule is likely to interact with other reagents.
Table 2: Calculated Electronic Properties for Anthracene and Related Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Egap (eV) | Reference |
| Anthracene | DFT/B3LYP/6-31G(d,p) | -5.50 | -1.97 | 3.53 | acs.org |
| 9,10-bis(2-naphthyl)anthracene (β-ADN) | DFT/B3LYP/6-31G(d,p) | -5.61 | -2.23 | 3.38 | acs.org |
| 2,6-diphenyl anthracene (2,6-DPA) | DFT/B3LYP/6-31G(d,p) | -5.59 | -2.55 | 3.04 | nih.gov |
| Anthraquinone (B42736) | DFT/APFD | -8.11 | -3.53 | 4.58 | researchgate.net |
Note: Values are illustrative and depend heavily on the specific computational method and basis set used.
In Silico Design and Optimization of Novel Anthracene-Keto Ester Systems
The insights gained from computational studies can be leveraged for the rational, in silico design of new molecules with tailored properties. mdpi.comnih.gov By understanding the structure-property relationships, chemists can computationally screen potential candidates before undertaking time-consuming and expensive laboratory synthesis.
For anthracene-keto ester systems, this could involve:
Tuning Optical Properties: By systematically adding different electron-donating or electron-withdrawing substituents to the anthracene core, computational models can predict how the absorption and emission spectra will change. nih.govrsc.org This is crucial for designing new fluorescent probes or materials for organic light-emitting diodes (OLEDs). beilstein-journals.orgresearchgate.net
Optimizing Reactivity: If the goal is to develop a new catalyst or a chemical trap for a specific species, computational methods can help design derivatives with enhanced reactivity at a desired site. mdpi.commdpi.com For example, modifying the steric and electronic environment around the keto group could alter its susceptibility to nucleophilic attack.
Enhancing Material Stability: Computational analysis can predict factors like thermal stability and resistance to photo-oxidation, guiding the design of more robust materials for various applications. mdpi.com
This predictive power accelerates the discovery process, allowing researchers to focus experimental efforts on the most promising candidates identified through computational modeling.
Advanced Research Applications
Contributions to Materials Science and Emerging Technologies
Organic Semiconductors and Energy Storage Devices (e.g., Supercapacitors)
The unique electronic and structural characteristics of anthracene (B1667546) derivatives, such as Ethyl 2-(9-anthryl)-2-oxoacetate, position them as compelling candidates for advanced research in organic electronics. The planar and aromatic nature of the anthracene core facilitates strong intermolecular π-π stacking, a crucial attribute for efficient charge transport in organic semiconductor devices. rsc.org Furthermore, the ability to functionalize the anthracene skeleton allows for the fine-tuning of electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.comnih.gov
In the realm of organic semiconductors , anthracene derivatives are actively investigated for their potential in Organic Field-Effect Transistors (OFETs). rsc.orgmdpi.com The performance of these devices is intrinsically linked to the molecular packing and thin-film morphology of the active material. rsc.org While specific performance data for this compound in OFETs is not extensively documented in publicly available literature, the general properties of 2,6-disubstituted anthracene derivatives provide valuable insights. For instance, functionalization with electron-withdrawing or electron-donating groups can modulate the charge carrier mobility and switch the device behavior from p-type to n-type. mdpi.comnih.gov The oxoacetate group in this compound, being electron-withdrawing, could potentially impart n-type semiconductor characteristics.
The table below summarizes the typical performance metrics of OFETs based on various functionalized anthracene derivatives, offering a comparative context for the potential of this compound.
| Anthracene Derivative | Substitution Pattern | Device Type | Mobility (cm²/Vs) | On/Off Ratio |
| 2,6-Diphenylanthracene | 2,6-disubstituted | p-type OFET | ~ 1.0 | > 10⁶ |
| 2,6-Bis(pentafluorophenyl)anthracene | 2,6-disubstituted | n-type OFET | ~ 0.1 | > 10⁵ |
| 9,10-Diphenylanthracene | 9,10-disubstituted | Blue OLED Emitter | - | - |
This table presents representative data for the broader class of anthracene derivatives to illustrate their potential in organic electronics. Specific values for this compound are subject to experimental verification.
In the field of energy storage , particularly in supercapacitors , anthracene derivatives are emerging as promising electrode materials. bgu.ac.ilrsc.orgresearchgate.net Their ability to undergo reversible redox reactions allows for pseudocapacitive charge storage, which can significantly enhance the energy density compared to traditional electric double-layer capacitors. bgu.ac.ilrsc.org A recent study on functionalized anthracene organic supercapacitors demonstrated that the incorporation of anthracene derivatives into electrodes can lead to high specific capacitance and excellent cycling stability. bgu.ac.ilrsc.orgresearchgate.net
An asymmetric supercapacitor using a tert-butyl-ethylene-ketone-anthracene/polyaniline composite cathode exhibited an energy density of 30 Wh kg⁻¹ at a power density of 620 W kg⁻¹. bgu.ac.ilrsc.org The conjugated anthracene units provide a structural framework through π-π stacking, while the functional groups participate in redox reactions, contributing to the pseudocapacitance. bgu.ac.ilrsc.org The electron-accepting nature of the ketone and cyano groups in the studied derivatives was found to be crucial for their electrochemical performance. rsc.org Given the presence of the electron-withdrawing oxoacetate group, this compound could also be a viable candidate for similar applications.
The following table details the performance of a supercapacitor based on a functionalized anthracene derivative, providing a benchmark for future research on related compounds like this compound.
| Electrode Material | Electrolyte | Voltage Window (V) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Cycling Stability |
| tert-butyl-ethylene-ketone-anthracene/PANI | Ionic Liquid | Wide | 30 | 620 | High |
This table is based on reported data for a specific functionalized anthracene derivative and serves as a reference for the potential performance of similar materials in supercapacitor applications. bgu.ac.ilrsc.org
Interdisciplinary Research Trajectories
The versatile chemical nature of this compound opens up several promising interdisciplinary research trajectories, bridging materials science with biology and medicinal chemistry.
One significant avenue of exploration lies at the intersection of materials science and biomedical diagnostics . The inherent fluorescence of the anthracene core is a key feature that can be harnessed. rroij.com Research could focus on developing novel fluorescent probes for bio-imaging and chemosensing. rroij.comresearchgate.netrsc.org The oxoacetate group could be further functionalized to introduce specific recognition elements for targeting particular biomolecules or cellular components. This could lead to the development of highly selective sensors for detecting metal ions, anions, or biologically important molecules. rroij.com
Another promising interdisciplinary direction involves the exploration of photodynamic therapy (PDT) . Anthracene derivatives are known to be efficient photosensitizers, capable of generating reactive oxygen species (ROS) upon light irradiation. This property is the cornerstone of PDT, a non-invasive cancer treatment. Future research could investigate the potential of this compound and its derivatives as PDT agents. This would involve a multidisciplinary approach combining synthetic chemistry to optimize the photosensitizing properties, photophysics to study the excited state dynamics, and cell biology to evaluate the in vitro and in vivo efficacy and mechanism of action.
Furthermore, the interaction of anthracene derivatives with nucleic acids, such as DNA, has been a subject of interest. rroij.comsmolecule.com The planar anthracene moiety can intercalate between the base pairs of DNA, leading to potential applications in genetics and drug development. Interdisciplinary studies combining computational modeling, biophysical techniques (such as spectroscopy and calorimetry), and molecular biology assays could elucidate the specific binding modes and functional consequences of the interaction between this compound and DNA. This could pave the way for the design of new DNA-targeting therapeutic or diagnostic agents.
Finally, the development of bio-compatible electronic devices represents a frontier in interdisciplinary research. The semiconducting properties of anthracene derivatives could be leveraged to create organic biosensors or biocompatible interfaces for neural prosthetics. This would require a synergistic effort from materials scientists to fabricate and characterize the devices, and biologists and engineers to integrate them with biological systems and assess their functionality and biocompatibility.
Conclusion and Future Research Outlook
Synthesis and Reactivity Paradigms of Ethyl 2-(9-anthryl)-2-oxoacetate
The synthesis of this compound is accessible through several established organic chemistry pathways. smolecule.com Key methods that have been developed include the condensation of 9-anthraldehyde (B167246) with ethyl oxalate (B1200264), often facilitated by a base, and the reaction of other anthracene (B1667546) derivatives with ethyl acetoacetate (B1235776) in the presence of an acid catalyst. smolecule.com More advanced strategies may employ oxidative methods or Friedel-Crafts acylation reactions to construct the target molecule. smolecule.com
The reactivity of the compound is dictated by its two primary functional components:
The Anthracene Moiety : This polycyclic aromatic hydrocarbon system is known for its ability to engage in π-stacking interactions and to intercalate with biological macromolecules like DNA. This interaction is a critical aspect of its potential biological activity. smolecule.com The anthracene group is also responsible for the compound's distinct optical and electronic properties.
The α-Ketoester Group : The vicinal ketone and ester groups provide two sites for nucleophilic attack, making this compound a versatile intermediate in the synthesis of more complex molecular architectures.
Advancements in Spectroscopic and Computational Characterization
While detailed experimental spectra are not widely published, the structure of this compound allows for the prediction of its key spectroscopic features. A comprehensive characterization would be essential for confirming its identity and purity in any research application.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the anthracene ring, a quartet for the methylene (B1212753) (-CH₂) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons. |
| ¹³C NMR | Resonances for the two distinct carbonyl carbons (ketone and ester), multiple signals in the aromatic region for the anthracene core, and signals for the ethyl group carbons. |
| IR Spectroscopy | Characteristic stretching vibrations for the ketone C=O and ester C=O groups, likely appearing at different wavenumbers. Aromatic C=C and C-H stretching bands would also be prominent. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight of 278.3 g/mol . nih.gov |
Future advancements in this area should focus on detailed computational studies, such as Density Functional Theory (DFT), to model the compound's frontier molecular orbitals (HOMO/LUMO), predict its electronic transition properties, and rationalize its reactivity. Such computational work would powerfully complement experimental findings and guide the design of new derivatives.
Emerging Research Directions and Potential Innovations
The unique characteristics of this compound make it a candidate for innovation in several scientific fields. smolecule.com
Material Science : The anthracene core imparts significant fluorescence and electronic properties. This makes the compound a target for investigation in the development of organic light-emitting diodes (OLEDs) and other electronic materials where its structural features could be advantageous. smolecule.com
Medicinal Chemistry : Preliminary studies have highlighted its potential antimicrobial and anticancer properties. smolecule.com Its ability to interact with DNA suggests a possible mechanism for its anticancer effects, making it a lead compound for further pharmacological development. smolecule.com
Organic Synthesis : It serves as a valuable building block. smolecule.com Its reactive ketoester functionality can be exploited to synthesize a variety of heterocyclic and polyfunctional organic molecules that are otherwise difficult to access.
Bridging Fundamental Understanding and Advanced Applications
The future of research on this compound lies in effectively connecting its fundamental chemical properties to tangible, high-performance applications.
The steric bulk and π-conjugated system of the 9-anthryl group are fundamental features that directly influence the compound's photophysical behavior. A deeper understanding of these structure-property relationships is crucial for rationally designing and optimizing it for use in advanced materials like OLEDs. smolecule.com Similarly, the fundamental reactivity of the molecule—specifically the DNA-intercalating potential of the anthracene core and the electrophilicity of the oxoacetate group—is the foundation for its exploration as an anticancer agent. smolecule.com Future work must focus on elucidating the precise molecular targets and mechanisms of action to translate its observed biological activity into therapeutic potential. smolecule.com By systematically modifying the structure and evaluating the resulting changes in properties and activity, researchers can bridge the gap between a fundamental chemical entity and a specialized, high-value application.
Q & A
What are the optimal synthetic methodologies for Ethyl 2-(9-anthryl)-2-oxoacetate?
Basic Research Question
The solvent-free Friedel-Crafts reaction is a highly regioselective method for synthesizing this compound. This approach avoids toxic solvents and achieves high yields (~quantitative) under mild conditions (room temperature). Key steps include:
- Reagents : Anthracene derivatives and ethyl glyoxylate.
- Catalyst : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to activate the electrophile.
- Purification : Column chromatography or recrystallization to isolate the product .
Alternative routes include oxidative dearomatization of phenolic precursors (e.g., ethyl 2-(2,4-dihydroxy-3,5-dimethylphenyl)-2-oxoacetate), though yields vary depending on substituents .
How is this compound characterized in structural studies?
Basic Research Question
Structural elucidation relies on:
- ¹H/¹³C NMR : Distinct signals for the anthryl group (e.g., aromatic protons at δ 7.92–8.1 ppm) and ester carbonyl (δ 165–170 ppm) .
- X-ray Crystallography : Resolves absolute stereochemistry in chiral derivatives (e.g., diastereomeric salts with (-)-ephedrine) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H⁺] at m/z 265–300) .
What strategies are employed for chiral resolution of this compound derivatives?
Advanced Research Question
Chiral resolution involves:
- Diastereomeric Salt Formation : Reacting racemic (±)-(9-anthryl)hydroxyacetic acid with chiral bases (e.g., (-)-ephedrine) to form separable salts .
- Crystallization : Isolating enantiopure crystals via fractional crystallization. X-ray analysis confirms configuration .
- Chromatographic Methods : Chiral HPLC columns (e.g., amylose-based) for analytical-scale separation .
What mechanistic insights explain the regioselectivity in Friedel-Crafts reactions of anthracene derivatives?
Advanced Research Question
Regioselectivity arises from:
- Electrophilic Activation : The 9-anthryl position is most reactive due to steric and electronic factors.
- Solvent Effects : Solvent-free conditions minimize side reactions and enhance para-selectivity .
- Substituent Influence : Electron-donating groups (e.g., methyl) on anthracene alter reactivity, requiring optimized catalysts .
How can contradictory spectral data in structural analysis be addressed?
Advanced Research Question
Contradictions may stem from:
- Tautomerism : Keto-enol equilibria in oxoacetates can shift with solvent polarity, altering NMR signals. Use deuterated solvents (e.g., CDCl₃) and low temperatures to stabilize tautomers .
- Impurity Interference : Purify via preparative TLC or HPLC before analysis. Cross-validate with IR (C=O stretch ~1750 cm⁻¹) and high-resolution MS .
What are the applications of this compound in stereochemical studies?
Advanced Research Question
This compound serves as:
- Chiral Derivatizing Agent : Forms diastereomers with alcohols/amines for Mosher-like NMR analysis to determine absolute configuration .
- Fluorescent Probe : Anthryl groups enable fluorescence-based monitoring of enantioselective reactions .
- Precursor to Biologically Active Molecules : Reduced to hydroxyacetates for antiviral or enzyme inhibitor studies .
What challenges arise in scaling up the synthesis of this compound?
Advanced Research Question
Scalability issues include:
- Exothermic Reactions : Controlled addition of reagents (e.g., ethyl chlorooxoacetate) to prevent thermal runaway .
- Byproduct Management : Crystallization of intermediates (e.g., protonated ephedrine salts) requires optimized solvent systems .
- Yield Optimization : Catalyst recycling (e.g., AlCl₃) and solvent-free protocols improve atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
